
3-(2,2-Difluorocyclopropyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,2-Difluorocyclopropyl)azetidine is a chemical compound characterized by the presence of a cyclopropyl ring substituted with two fluorine atoms and an azetidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluorocyclopropyl)azetidine typically involves the cyclopropanation of azetidine derivatives. One common method includes the use of difluorocarbene precursors to introduce the difluorocyclopropyl group onto the azetidine ring. The reaction conditions often involve the use of catalysts such as copper or palladium complexes to facilitate the cyclopropanation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,2-Difluorocyclopropyl)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclopropyl azetidine oxides, while reduction can produce difluorocyclopropyl azetidine derivatives with reduced functional groups .
Applications De Recherche Scientifique
3-(2,2-Difluorocyclopropyl)azetidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings
Mécanisme D'action
The mechanism of action of 3-(2,2-Difluorocyclopropyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidine: A four-membered nitrogen-containing heterocycle similar to 3-(2,2-Difluorocyclopropyl)azetidine but without the difluorocyclopropyl group.
Aziridine: A three-membered nitrogen-containing heterocycle with similar reactivity but different ring strain and stability.
Cyclopropylamine: Contains a cyclopropyl group but lacks the azetidine ring.
Uniqueness
This compound is unique due to the presence of both the difluorocyclopropyl and azetidine rings, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C6H9F2N |
|---|---|
Poids moléculaire |
133.14 g/mol |
Nom IUPAC |
3-(2,2-difluorocyclopropyl)azetidine |
InChI |
InChI=1S/C6H9F2N/c7-6(8)1-5(6)4-2-9-3-4/h4-5,9H,1-3H2 |
Clé InChI |
SDLLSGSQZVANHY-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1(F)F)C2CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Bromomethyl)spiro[3.3]heptan-1-one](/img/structure/B15323276.png)
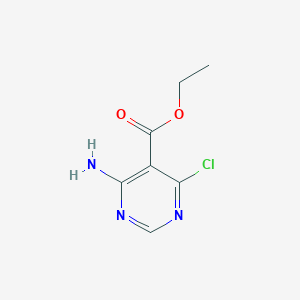

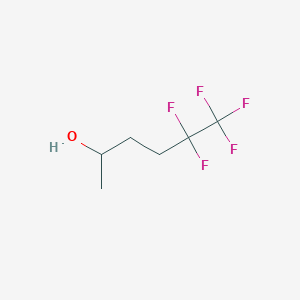


![Acetic acid, (8-methyl-8-azabicyclo[3.2.1]oct-3-ylidene)-, ethyl ester](/img/structure/B15323332.png)
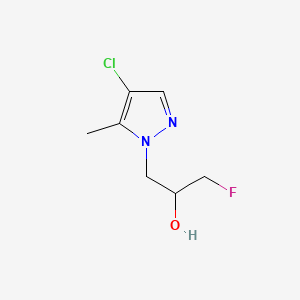
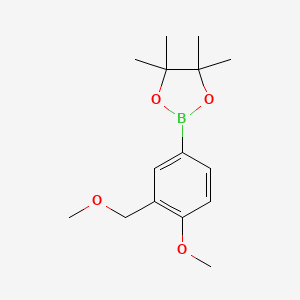

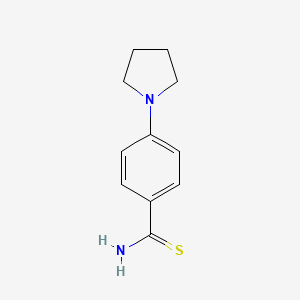

![{1-[(Methylsulfanyl)methyl]cyclopropyl}methanol](/img/structure/B15323364.png)

